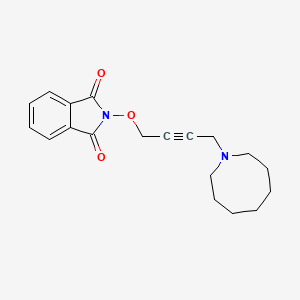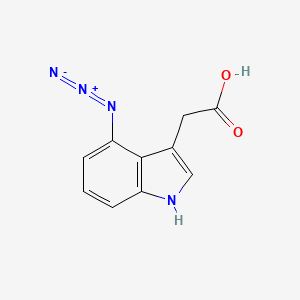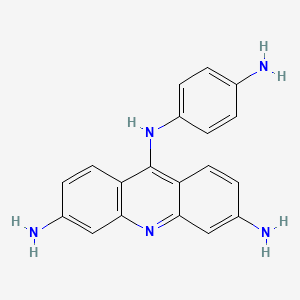
N9-(4-Aminophenyl)-3,6,9-acridinetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N9-(4-Aminophenyl)-3,6,9-acridinetriamine is an organic compound with the molecular formula C19H16N4 This compound is known for its unique structure, which includes an acridine core substituted with an aminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N9-(4-Aminophenyl)-3,6,9-acridinetriamine typically involves the condensation of acridine derivatives with aminophenyl compounds. One common method includes the reaction of 9-chloroacridine with 4-aminophenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions such as temperature and pressure. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N9-(4-Aminophenyl)-3,6,9-acridinetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N9-(4-Aminophenyl)-3,6,9-acridinetriamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N9-(4-Aminophenyl)-3,6,9-acridinetriamine involves its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can lead to inhibition of DNA replication and transcription, ultimately affecting cell proliferation. The molecular targets include DNA polymerase and topoisomerase enzymes, which are crucial for DNA synthesis and repair.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobiphenyl: Another aromatic amine with similar DNA intercalating properties.
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and DNA intercalator.
Dapsone: A sulfone compound with antimicrobial properties, structurally similar due to the presence of an amino group.
Uniqueness
N9-(4-Aminophenyl)-3,6,9-acridinetriamine is unique due to its specific substitution pattern on the acridine core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
76015-33-3 |
|---|---|
Fórmula molecular |
C19H17N5 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
9-N-(4-aminophenyl)acridine-3,6,9-triamine |
InChI |
InChI=1S/C19H17N5/c20-11-1-5-14(6-2-11)23-19-15-7-3-12(21)9-17(15)24-18-10-13(22)4-8-16(18)19/h1-10H,20-22H2,(H,23,24) |
Clave InChI |
UWOVKSLBXBRCJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


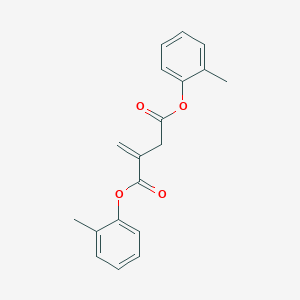
![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
![Methyl [3-(morpholin-4-yl)propyl]carbamodithioate](/img/structure/B14443130.png)
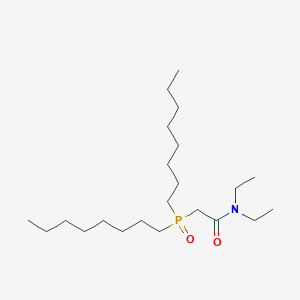
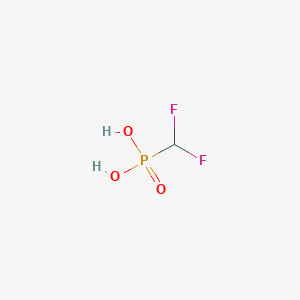

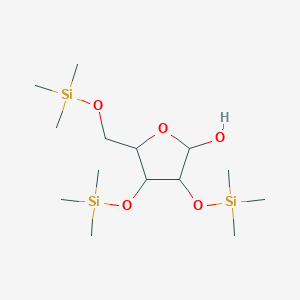
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[3-(dimethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14443184.png)
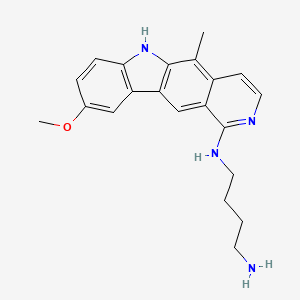
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)

